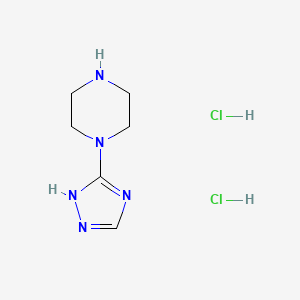
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom), and a dimethylamino group (a nitrogen atom single-bonded to two methyl groups and a phenyl ring) .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized via various organic reactions, including condensation, substitution, and reduction reactions .科学的研究の応用
Fluorescent Molecular Probes
Research has shown the development of fluorescent molecular probes using compounds with a dimethylamino group and a sulfonyl group, which exhibit strong solvent-dependent fluorescence. This property is utilized to develop ultrasensitive fluorescent molecular probes for studying various biological events and processes, due to their long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).
Protein Binding Studies
Another application involves using fluorescent probes for indirect measurement of the binding of compounds to proteins, like bovine serum albumin. This approach offers a simple, sensitive, and rapid determination of binding nature and mechanism, which is crucial for understanding drug-protein interactions and the development of therapeutic agents (Jun et al., 1971).
Organic Synthesis
In organic synthesis, compounds with a dimethylamino group and sulfonyl group are used in copper(I)-catalyzed tandem transformations for the synthesis of 2-(phenylthio)phenols, demonstrating the compounds' utility in facilitating complex chemical reactions through C-S coupling and C-H functionalization (Xu et al., 2010).
Antiproliferative Agents
The synthesis of derivatives involving compounds like N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide has been explored for their potential antiproliferative activities against various cancer cell lines. This research underscores the therapeutic potential of such compounds in cancer treatment (Pawar et al., 2018).
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-4-14-9-10-16(22-14)23(20,21)17-11-15(19)12-5-7-13(8-6-12)18(2)3/h5-10,15,17,19H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCKSDGCDJWNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[3-(methylamino)butyl]carbamate](/img/structure/B2967293.png)
![2,4-Dimethyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2967296.png)
![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2967298.png)
![3-oxo-N-phenethyl-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967299.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B2967302.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2967303.png)
![{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B2967305.png)
![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol](/img/structure/B2967306.png)
![N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2967307.png)


![{3-[(Diethylamino)methyl]phenyl}methanamine](/img/structure/B2967311.png)
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2967312.png)